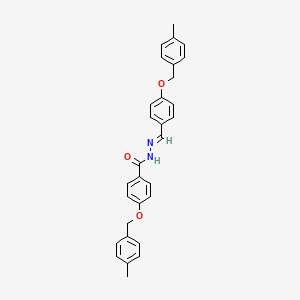![molecular formula C25H20ClN3O5 B15021079 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15021079.png)
N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a chloromethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Hydrazone Intermediate: The hydrazone intermediate is synthesized by reacting 5-chloro-2-methoxybenzaldehyde with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the hydrazone intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or chloromethoxyphenyl moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide can be compared with other similar compounds, such as:
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: Similar structure but lacks the chloromethoxyphenyl group.
1-(1,3-Benzodioxol-5-yl)ethanol: Contains the benzodioxole moiety but differs in the functional groups attached.
5-Chloro-2-methoxybenzaldehyde: Contains the chloromethoxyphenyl group but lacks the benzodioxole moiety.
The uniqueness of N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H20ClN3O5 |
|---|---|
Poids moléculaire |
477.9 g/mol |
Nom IUPAC |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(5-chloro-2-methoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H20ClN3O5/c1-32-21-10-8-19(26)13-18(21)14-27-29-25(31)20(28-24(30)17-5-3-2-4-6-17)11-16-7-9-22-23(12-16)34-15-33-22/h2-14H,15H2,1H3,(H,28,30)(H,29,31)/b20-11+,27-14+ |
Clé InChI |
CTVJVHGQAKXHFY-ACNNEDIFSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Cl)/C=N/NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4 |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C=NNC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-Dimethylphenyl)-N-({N'-[(E)-[2-(heptyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15020996.png)
![N'-[(1E)-(5-hydroxy-2-nitrophenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15021003.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B15021012.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15021015.png)

![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15021025.png)
![Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate](/img/structure/B15021030.png)
![6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B15021048.png)
![4-(2-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15021050.png)
![N-[3-(dimethylamino)phenyl]octadecanamide](/img/structure/B15021066.png)
![6-(4-Bromophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15021067.png)
![N-(4-methoxyphenyl)-2-{[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B15021068.png)
![2-bromo-6-methoxy-4-[(Z)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15021071.png)
![6-ethyl-4-methyl-N-[5-(4-methylbenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B15021076.png)
